molecular formula C₆H₉NO₂ B1142292 (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid CAS No. 168471-40-7

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Cat. No. B1142292
CAS RN: 168471-40-7
M. Wt: 127.14
InChI Key:
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Description

  • Introduction : Amino acids and their derivatives, including those with modifications like the tetrazolyl group or spin labels, are significant in medicinal chemistry due to their biological relevance and potential as drug candidates. These derivatives exhibit unique properties that make them suitable for various applications, including drug design.

  • Synthesis Analysis :

    • Tetrazolyl analogues and derivatives of amino acids can be synthesized with high metabolic stability and the ability to penetrate biological membranes, suggesting a methodology that might be applicable to the synthesis of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives (Popova & Trifonov, 2015).
  • Molecular Structure Analysis :

    • The incorporation of spin label probes like TOAC into peptides, including amino acids, aids in analyzing backbone dynamics and secondary structures, which is crucial for understanding the structural aspects of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" (Schreier et al., 2012).
  • Chemical Reactions and Properties :

    • The reactivity of amino acids with tetrazolyl groups towards forming strong hydrogen bonds and their behavior as acids and bases highlight the potential chemical reactions and properties of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives, which could exhibit similar reactivity patterns (Popova & Trifonov, 2015).
  • Physical Properties Analysis :

    • Understanding the physical properties, such as solubility, stability, and membrane permeability, is essential for amino acid derivatives, especially when considering their pharmaceutical applications. The studies on tetrazolyl derivatives provide a basis for predicting the physical properties of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives.
  • Chemical Properties Analysis :

    • The chemical properties, such as reactivity with other compounds, potential for forming various derivatives, and participation in peptide bonding, can be inferred from the synthesis and application of amino acids with special functional groups like tetrazolyl and spin labels.

Scientific Research Applications

Helical Foldamers

cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE), which shares conformational similarities with (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, is utilized in the development of helical foldamers. These foldamers, comprising alternating cis-ACHE and L-alanine, adopt 11/9-helical conformations in solution and in the crystal state, offering potential applications in molecular recognition and catalysis (Kwon, Kang, Choi, & Choi, 2015).

Synthesis of Hydroxy-Substituted Derivatives

Efficient synthesis methods have been developed for hydroxy-substituted derivatives of related compounds, starting from N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives. These methods yield isomers with potential applications in medicinal chemistry and drug synthesis (Benedek et al., 2008).

Metal Complex Formation

2-Aminocyclopent-1-ene-1-dithiocarboxylic acid (ACDA), which has antifungal properties, forms complexes with various transition metals. Derivatization of the amine group of ACDA yields complexes with improved solubility, suggesting applications in the development of radiopharmaceuticals binding to metals like Pb(II) and Bi(III) (Bharadwaj & Musker, 1987).

Enzymatic Synthesis Strategies

New enzymatic strategies have been developed for the synthesis of enantiopure beta- and gamma-lactams and beta- and gamma-amino acids, including (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. These methods have applications in the synthesis of biologically active compounds and pharmaceutical intermediates, like the drug Abacavir (Forró, 2011).

Peptide Incorporation

Efforts have been made in the incorporation of novel cyclopentylamines, including polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids, into peptides. Such incorporation can lead to new types of peptides with potentially unique biological activities (Fernandez et al., 2010).

Mechanism of Action

Target of Action

A related compound, (1s,4r,7ar)-4-butoxy-1-[(1r)-1-formylpropyl]-2,4,5,6,7,7a-hexahydro-1h-isoindole-3-carboxylic acid, is reported to target beta-lactamase in enterobacter cloacae .

Mode of Action

It belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

properties

IUPAC Name

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907765
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

CAS RN

102579-72-6, 168471-40-7
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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